molecular formula C8H6Cl2N2O2 B6606484 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 2839156-57-7

6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B6606484
CAS No.: 2839156-57-7
M. Wt: 233.05 g/mol
InChI Key: BDTQMPJARHTCOG-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloropyridine with an appropriate imidazole derivative in the presence of a strong base, followed by acidification to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In organic synthesis, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride serves as a valuable intermediate for the construction of more complex molecules. Its reactivity and structural features make it suitable for various synthetic transformations.

Biology: This compound has been explored for its potential biological activities, including antimicrobial and antitubercular properties. Research has shown that derivatives of imidazo[1,2-a]pyridines can exhibit significant biological activity against various pathogens.

Medicine: In medicinal chemistry, this compound is used as a building block for the development of new pharmaceuticals. Its incorporation into drug molecules can enhance their pharmacological properties and therapeutic efficacy.

Industry: The compound is also used in the development of fluorescent probes for biological imaging. Its ability to monitor pH changes and other environmental factors makes it a valuable tool in research and diagnostic applications.

Mechanism of Action

The mechanism by which 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in fluorescent imaging, the compound may interact with specific molecular targets, leading to changes in fluorescence intensity. In medicinal applications, the compound may bind to biological targets, such as enzymes or receptors, to modulate their activity.

Molecular Targets and Pathways: The exact molecular targets and pathways involved in the compound's mechanism of action can vary depending on the context. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death.

Comparison with Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride: This compound is structurally similar but differs in the position of the chlorine atom and the type of heterocycle.

  • 6-Chloroimidazo[1,2-b]pyridazine hydrochloride: Another related compound with a different heterocyclic structure.

Uniqueness: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is unique in its ability to serve as a versatile intermediate in organic synthesis, a fluorescent probe in biological imaging, and a potential therapeutic agent in medicinal chemistry. Its structural features and reactivity set it apart from other similar compounds.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2.ClH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTQMPJARHTCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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